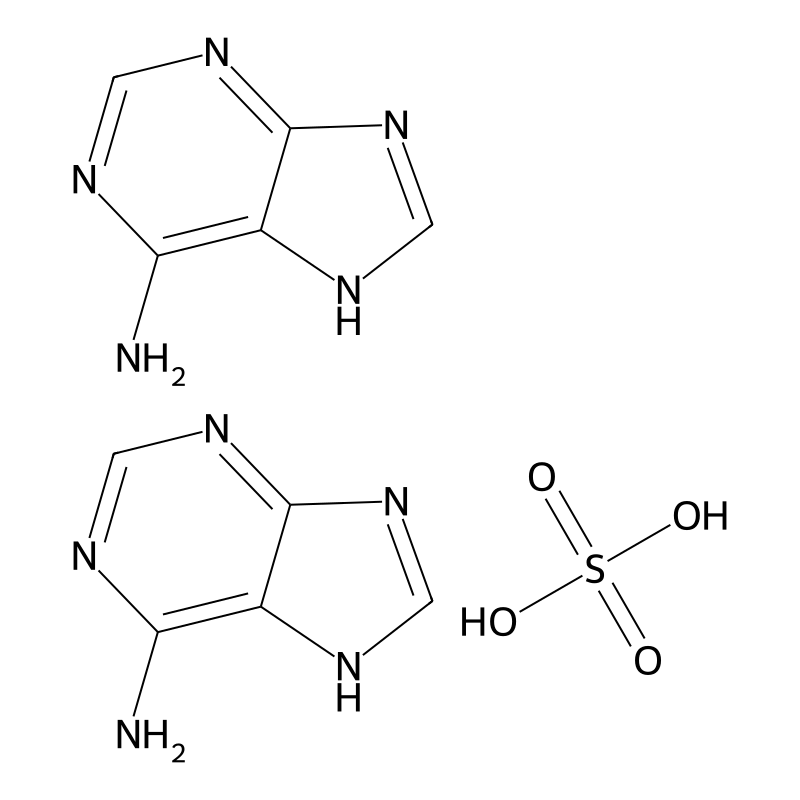

Adenine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Plant Tissue Culture:

- Cytokinin precursor: Adenine sulfate serves as a precursor for plants to synthesize cytokinins, hormones essential for cell division, shoot development, and organogenesis. Adding it to culture media promotes plantlet regeneration, shoot multiplication, and in vitro flowering in various species. [Source: ]

- Shoot tip necrosis prevention: Adenine sulfate can prevent shoot tip necrosis (STN), a browning and death of shoot tips, during plant tissue culture. This is particularly beneficial for culturing woody plants or those prone to STN. [Source: ]

- Somatic embryogenesis: In some cases, adenine sulfate can stimulate somatic embryogenesis, the development of embryos from non-reproductive cells. This is valuable for plant propagation and genetic manipulation.

Biochemical Studies:

- Nucleic acid research: Adenine sulfate serves as a starting material for synthesizing nucleotides and other components of nucleic acids (DNA and RNA). This is crucial for studying various aspects of nucleic acid structure, function, and interaction with proteins.

- Enzyme assays: Adenine sulfate can be used as a substrate or inhibitor in enzyme assays, particularly those involving kinases and phosphatases that modify nucleotides. This helps understand enzyme mechanisms and their roles in cellular processes. [Source: ]

Animal Models:

- Chronic kidney disease (CKD) research: Adenine administration in animal models can induce CKD characterized by kidney damage and gastrointestinal dysfunction. This model helps study the mechanisms and potential therapeutic targets for CKD. [Source: ]

- Energy metabolism studies: Adenine nucleotides, including adenosine triphosphate (ATP), play a central role in cellular energy metabolism. Studying adenine metabolism in animal models provides insights into energy homeostasis and related diseases. [Source: ]

Other Applications:

- Food additive: In some countries, adenine sulfate is used as a flavor enhancer in food due to its umami taste. However, its safety as a food additive remains under debate.

- Antimicrobial agent: Adenine sulfate shows antibacterial and antifungal properties against some pathogens. However, further research is needed to determine its potential therapeutic applications. [Source: ]

Adenine sulfate is a chemical compound with the molecular formula C10H12N10O4S. It is a derivative of adenine, which is a purine nucleobase essential for various biological processes. Adenine itself plays a crucial role in cellular respiration as a component of adenosine triphosphate, the primary energy carrier in cells. The addition of a sulfate group to adenine enhances its biochemical properties, making it useful in various applications, including molecular biology and biochemistry .

In biological systems, adenine derived from adenine sulfate plays a critical role:

- DNA Replication: During DNA replication, adenine pairs with thymine through hydrogen bonds, ensuring accurate copying of the genetic code [].

- RNA Transcription: In RNA transcription, adenine pairs with uracil in the newly synthesized RNA molecule, carrying the genetic information from DNA [].

- Energy Transfer: Adenine-containing nucleotides like ATP act as the primary energy currency in cells, transferring energy for various cellular processes [].

Adenine sulfate exhibits significant biological activity. It acts as a regulatory molecule involved in cellular signaling pathways. Its role in the synthesis of ribonucleic acid and deoxyribonucleic acid is critical for cell proliferation and function. Furthermore, adenine sulfate has been shown to influence metabolic pathways by participating in the synthesis of coenzymes and other essential biomolecules .

Adenine sulfate can be synthesized through various methods:

- Chemical Synthesis: This involves the direct sulfation of adenine using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield adenine sulfate.

- Biological Synthesis: Certain microorganisms can produce adenine sulfate through metabolic pathways involving sulfur-containing compounds.

- Enzymatic Methods: Specific enzymes can catalyze the transfer of sulfate groups to adenine, allowing for more selective synthesis under mild conditions .

Adenine sulfate has diverse applications in scientific research and industry:

- Molecular Biology: Used as a substrate for synthesizing ribonucleic acid and deoxyribonucleic acid.

- Biochemical Assays: Serves as a reagent in assays that measure enzyme activity or cellular proliferation.

- Pharmaceuticals: Potentially utilized in drug formulations targeting metabolic disorders or cellular signaling pathways .

Research on adenine sulfate interactions has revealed its potential effects on various biological systems. Studies indicate that it can modulate enzyme activities and influence cellular responses to different stimuli. Its interactions with other nucleotides and proteins are crucial for understanding its role in metabolic regulation and signal transduction pathways .

Adenine sulfate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Adenosine Triphosphate | C10H12N5O13P3 | Contains three phosphate groups; primary energy carrier |

| Adenosine Monophosphate | C10H12N5O7P | Single phosphate group; involved in energy transfer |

| Cytosine Sulfate | C4H5N3O4S | Pyrimidine base; involved in different metabolic pathways |

| Guanine Sulfate | C5H5N5O4S | Another purine derivative; plays roles in RNA synthesis |

Uniqueness of Adenine Sulfate

Adenine sulfate's unique feature lies in its dual role as both a purine base and a sulfate donor, which enhances its biochemical versatility compared to other similar compounds. Its ability to participate in both energy transfer and regulatory processes makes it particularly valuable in biochemical research .

Role in Cytokinin Biosynthesis and Plant Hormone Signaling Networks

Adenine sulfate functions as a precursor in the biosynthesis of cytokinins, a class of plant hormones central to growth regulation and developmental plasticity. Cytokinins are N⁶-substituted adenine derivatives that modulate processes such as cell division, shoot initiation, and leaf senescence [3]. In plant tissue cultures, adenine sulfate supplementation enhances organogenesis and shoot proliferation by serving as a substrate for cytokinin synthesis. For instance, in Anethum graveolens (dill), exogenous adenine sulfate at optimized concentrations promoted in vitro shoot regeneration and flowering, critical for pharmaceutical applications [1]. Similarly, studies on Aloe vera demonstrated improved plantlet regeneration from callus cultures when adenine sulfate was included in growth media, highlighting its role in sustaining cytokinin pools [1].

The molecular machinery for cytokinin biosynthesis involves adenylate-isopentenyltransferases (IPTs), which catalyze the transfer of an isopentenyl group to adenine derivatives. While adenine sulfate itself is not directly isopentenylated, its incorporation into adenosine phosphates provides the adenine backbone necessary for cytokinin formation [3]. Genetic analyses in Arabidopsis thaliana reveal that perturbations in adenine metabolism alter cytokinin sensitivity, as seen in mutants of histidine kinase receptors (AHK2, AHK3, AHK4), which mediate cytokinin signal transduction [3]. These receptors exhibit functional redundancy, with AHK4 predominantly regulating root growth and shoot regeneration, while AHK3 modulates chlorophyll retention and photomorphogenesis [3]. The interplay between adenine sulfate availability and cytokinin receptor activity underscores its significance in maintaining hormone homeostasis.

Adenine Sulfate as a Precursor in ATP and NAD+ Metabolic Cascades

Adenine sulfate contributes to the biosynthesis of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD⁺), two cofactors essential for energy transfer and redox reactions. The adenine moiety of adenine sulfate integrates into the purine salvage pathway, where it is phosphorylated to form adenosine monophosphate (AMP), a direct precursor to ATP [5]. In erythrocytes, which lack de novo nucleotide synthesis, salvage pathways reliant on adenine recycling are critical for ATP regeneration. Computational models of erythrocyte metabolism identify four distinct adenine salvage routes, with the most efficient yielding an ATP/glucose ratio of 3:10 [5]. This metabolic flexibility ensures energy stability under varying substrate availabilities.

NAD⁺ synthesis similarly depends on adenine derivatives. The enzyme adenine phosphoribosyltransferase (APRTase) catalyzes the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) to AMP, which is subsequently incorporated into NAD⁺ via the Preiss-Handler pathway [6]. APRTase deficiency disrupts NAD⁺ homeostasis, impairing cellular processes such as DNA repair and mitochondrial respiration. Structural studies of APRTase in Arabidopsis reveal conserved binding sites for adenine and PRPP, emphasizing the enzyme’s role in linking adenine sulfate metabolism to NAD⁺ production [6].

| Metabolic Role | Key Enzymes | Products | Biological Impact |

|---|---|---|---|

| Cytokinin biosynthesis | Adenylate-isopentenyltransferases | Isopentenyladenine-type cytokinins | Regulation of cell division and organogenesis [1] [3] |

| ATP salvage pathway | Adenine phosphoribosyltransferase | AMP, ATP | Energy homeostasis in erythrocytes [5] [6] |

| NAD⁺ synthesis | Nicotinamide mononucleotide adenylyltransferase | NAD⁺ | Redox balance and DNA repair [6] |

Intermediary Metabolism: Transamination and Transsulfuration Pathways

Adenine sulfate participates in sulfur metabolism through transsulfuration pathways, which mediate the transfer of sulfur-containing groups between molecules. The sulfate group in adenine sulfate can be assimilated into cysteine via adenylyl-sulfate (APS) reductase, an enzyme catalyzing the reduction of APS to sulfite and AMP [4]. This reaction represents the rate-limiting step in sulfate assimilation, bridging inorganic sulfur to organic metabolites like glutathione and coenzyme A. In Arabidopsis, APS reductase isoforms (APR1, APR2, APR3) exhibit tissue-specific expression, with APR2 dominating in shoots and roots under sulfur-limited conditions [4].

Transamination reactions further integrate adenine sulfate into nitrogen metabolism. The enzyme adenine aminohydrolase deaminates adenine to hypoxanthine, releasing ammonium for incorporation into glutamate via glutamine synthetase. This pathway links purine catabolism to nitrogen recycling, particularly in senescing tissues where cytokinin degradation releases free adenine [3]. Additionally, the interconversion of adenine and adenosine through adenosine deaminase modulates cellular AMP levels, influencing energy charge and purine salvage efficiency [5].

Adenine sulfate demonstrates profound effects on nitric oxide synthase activation, representing a fundamental mechanism underlying its cardioprotective properties. Research has established that adenine sulfate treatment significantly increases both nitric oxide production and nitric oxide synthase activity in myocardial tissue following ischemic injury [1] [2].

The mechanism involves adenine sulfate conversion to adenosine, which subsequently activates adenosine A1 receptors. This activation initiates a cascade leading to nitric oxide synthase upregulation and enhanced nitric oxide production. Experimental studies demonstrate that adenine sulfate administration results in a 109% increase in nitric oxide production compared to control groups in ischemic-reperfused myocardium [3]. The nitric oxide synthase activation is mediated through adenosine A1 receptor signaling, as demonstrated by the ability of the selective A1 receptor antagonist 8-Cyclopentyl-1,3-dipropylxanthine to abolish the adenine sulfate-induced increase in nitric oxide production [4] [3].

Nitric oxide serves as a critical mediator in vascular homeostasis modulation induced by adenine sulfate. The enhanced nitric oxide production contributes to coronary vasodilation, with studies showing significant improvement in coronary flow rate recovery (82.3±4.5% recovery) following adenine sulfate treatment [3]. This vasodilatory effect is particularly important in post-ischemic conditions, where adenine sulfate reverses myocardial infarction-induced reduction of mean arterial pressure and left ventricular systolic pressure while normalizing elevated left ventricular end-diastolic pressure [1] [2].

The vascular homeostasis modulation extends beyond direct vasodilation to include endothelial function improvement. Adenine sulfate treatment corrects the disorder of cardiac redox state through reduction in maleic dialdehyde levels and increase in superoxide dismutase activity [1] [2]. This antioxidant effect is crucial for maintaining vascular integrity and preventing endothelial dysfunction that commonly accompanies ischemic injury.

Furthermore, the nitric oxide-dependent pathway appears to serve as a converging point for multiple cardioprotective mechanisms. The nitric oxide synthase inhibitor N-omega-nitro-L-arginine methyl ester completely abolishes the cardioprotective effects of adenine sulfate, indicating that nitric oxide production is essential for the therapeutic benefits [4] [3]. This finding underscores the central role of nitric oxide synthase activation in adenine sulfate-mediated vascular homeostasis and cardioprotection.

Muscarinic Receptor (M2 Subtype) Upregulation in Myocardial Tissue

Adenine sulfate exerts significant effects on muscarinic receptor expression and function in myocardial tissue, particularly targeting the M2 subtype which represents the predominant muscarinic receptor in cardiac muscle. Research findings demonstrate that adenine sulfate treatment leads to substantial upregulation of M2 muscarinic receptor expression and maximal binding capacity in post-ischemic myocardial tissue [1] [2] [3].

Experimental studies reveal that adenine sulfate administration significantly increases M2 receptor protein expression compared to ischemic control groups. The upregulation is quantitatively demonstrated through radioligand binding assays, showing increased maximal binding capacity (Bmax) values of 245±33 fmol/mg protein in atrial tissue and 93±9 fmol/mg protein in ventricular tissue, compared to control values of 157±22 fmol/mg protein and 69±9 fmol/mg protein, respectively [3]. These increases represent statistically significant improvements (P<0.01) in muscarinic receptor density.

The mechanism underlying M2 receptor upregulation involves adenosine A1 receptor activation as an upstream trigger. Studies demonstrate that co-administration of the selective A1 receptor antagonist 8-Cyclopentyl-1,3-dipropylxanthine abolishes the adenine sulfate-induced increase in M2 receptor protein expression [3]. This finding indicates that adenine sulfate-mediated M2 receptor upregulation is dependent on adenosine A1 receptor signaling pathways.

The functional significance of M2 receptor upregulation is demonstrated through its role in cardioprotection. The selective M2 muscarinic receptor antagonist methoctramine significantly attenuates the cardioprotective effects of adenine sulfate, including reductions in left ventricular developed pressure recovery and increases in lactate dehydrogenase release [3]. This indicates that M2 receptor upregulation is not merely a compensatory response but represents a functionally important component of adenine sulfate-mediated cardioprotection.

The M2 receptor upregulation also involves nitric oxide-dependent mechanisms. Treatment with the nitric oxide synthase inhibitor N-omega-nitro-L-arginine methyl ester prevents the adenine sulfate-induced increase in M2 receptor expression, suggesting that nitric oxide production is required for the receptor upregulation process [3]. This finding reveals a complex interplay between nitric oxide signaling and muscarinic receptor regulation in the cardioprotective response.

The enhanced M2 receptor function contributes to improved cholinergic signaling in the myocardium. Studies demonstrate that adenine sulfate treatment reverses myocardial infarction-induced reduction in M2 receptor expression and maximal binding capacity, particularly in high-dose treatment groups [1] [2]. This restoration of cholinergic receptor function is associated with improved cardiac hemodynamic parameters and reduced myocardial injury markers.

Impact on Cardiac Vagal Nerve Density Post-Ischemic Injury

Adenine sulfate demonstrates remarkable effects on cardiac vagal nerve density and cholinergic innervation following ischemic injury. Research establishes that adenine sulfate treatment promotes restoration and regeneration of cholinesterase-positive nerve fibers in the myocardium, representing a crucial mechanism for long-term cardioprotection [1] [2] [5].

Experimental studies reveal that myocardial infarction significantly reduces cholinesterase-positive nerve density in cardiac tissue. Adenine sulfate treatment reverses this ischemia-induced reduction, with histochemical staining demonstrating restoration of cholinesterase-positive nerve distribution in treated animals [1] [2]. This restoration occurs in a dose-dependent manner, with high-dose adenine sulfate treatment (25 mg/kg/day for three weeks) showing the most pronounced effects on nerve density recovery [5].

The mechanism underlying vagal nerve density improvement involves multiple pathways. Adenine sulfate conversion to adenosine leads to A1 receptor activation, which subsequently promotes cholinergic nerve regeneration and maintenance. The process appears to be mediated through nitric oxide-dependent mechanisms, as evidenced by the requirement for intact nitric oxide synthase activity for optimal nerve recovery [1] [2].

The restoration of cardiac vagal nerve density has significant functional implications for cardiac autonomic regulation. The enhanced cholinergic innervation contributes to improved parasympathetic tone, which is crucial for cardiac protection against arrhythmias and ischemic injury [6]. Studies demonstrate that the improvement in vagal nerve density is associated with enhanced cardiac cholinergic system function, including increased acetylcholine availability and improved muscarinic receptor activation [1] [2].

The temporal pattern of vagal nerve density recovery following adenine sulfate treatment indicates both immediate and long-term effects. While some cholinergic system improvements occur acutely, the restoration of nerve density requires sustained treatment over weeks, suggesting that adenine sulfate promotes actual nerve regeneration rather than merely functional enhancement [1] [2] [5].

The clinical relevance of vagal nerve density restoration is underscored by the established relationship between autonomic dysregulation and cardiovascular outcomes. Decreased vagal activity is associated with increased risk of arrhythmias, sudden cardiac death, and poor outcomes following myocardial infarction [6]. The ability of adenine sulfate to restore cholinergic nerve density represents a potentially important therapeutic mechanism for long-term cardiac protection.

Furthermore, the restoration of vagal nerve density contributes to the overall improvement in cardiac cholinergic system function. The enhanced cholinergic innervation works synergistically with M2 receptor upregulation to provide comprehensive parasympathetic enhancement [1] [2]. This dual effect on both nerve density and receptor expression represents a robust mechanism for sustained cardioprotection.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (41.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant